molecular formula C19H21N5O4 B1663645 Prazosin CAS No. 19216-56-9

Prazosin

カタログ番号: B1663645
CAS番号: 19216-56-9
分子量: 383.4 g/mol
InChIキー: IENZQIKPVFGBNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Prazosin is a quinazoline-derived, selective α1-adrenoceptor antagonist first approved for hypertension and later repurposed for conditions like post-traumatic stress disorder (PTSD)-related nightmares . It lowers blood pressure by blocking α1-receptors in vascular smooth muscle, reducing peripheral resistance without causing reflex tachycardia, a common issue with non-selective α-blockers . Its pharmacokinetics include moderate oral bioavailability (~60%), a plasma half-life of 2–4 hours, and hepatic metabolism via cytochrome P450 enzymes .

準備方法

Chemical Identity and Structural Characteristics

Prazosin’s IUPAC name, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine , reflects its complex heterocyclic architecture. The compound’s canonical SMILES representation is O=C(C=1OC=CC1)N2CCN(C=3N=C(N)C=4C=C(OC)C(OC)=CC4N3)CC2 , highlighting the quinazoline and furoyl groups essential for its pharmacological activity. Its synthesis demands precise control over regioselectivity and functional group compatibility, particularly during piperazine acylation and quinazoline ring formation.

Traditional Synthetic Routes and Limitations

Classical Piperazine Acylation

Early syntheses involved coupling 2-furoyl chloride with 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This method, however, suffered from low yields (~45%) due to competing side reactions, such as over-acylation and quinazoline ring degradation.

Quinazoline Ring Assembly

An alternative approach focused on constructing the quinazoline core from 3,4-dimethoxyaniline via cyclocondensation with cyanogen bromide, followed by amination. This route required harsh conditions (refluxing acetic acid, 120°C) and produced intermediates prone to hydrolysis, limiting scalability.

Table 1: Comparison of Traditional Synthesis Methods

Method Yield (%) Key Challenges
Piperazine Acylation 45 Side reactions, purification hurdles
Quinazoline Assembly 38 Harsh conditions, unstable intermediates

Microwave-Assisted Green Synthesis

Process Optimization

Patil et al. (2010) revolutionized this compound synthesis by employing microwave irradiation. The reaction between 4-amino-6,7-dimethoxy-2-chloroquinazoline and 1-(2-furoyl)piperazine in dimethylformamide (DMF) achieved 82% yield within 15 minutes at 80°C. Microwave energy enhanced reaction kinetics by promoting dipole rotation, reducing side products.

Solvent and Catalyst Selection

The use of DMF as a polar aprotic solvent facilitated even microwave absorption, while potassium carbonate acted as a mild base to deprotonate the piperazine nitrogen. This method eliminated toxic solvents like chloroform, aligning with green chemistry principles.

Solid-Phase and Enzymatic Innovations

Solid-Phase Synthesis

Weber et al. (2005) developed a resin-bound strategy for quinazoline derivatives, immobilizing 3,4-dimethoxyaniline on Wang resin. Cyclization with trimethylorthoformate and subsequent cleavage yielded this compound precursors with 68% purity, though scalability remained challenging.

Enzymatic Acylation

Zradni et al. (2002) demonstrated lipase-catalyzed acylation of piperazine derivatives using ethyl furoate, achieving 74% conversion under microwave assistance. This method reduced reliance on acyl chlorides, minimizing waste generation.

Formulation Techniques: Floating Tablets and Nanoparticles

Direct Compression for Floating Tablets

Mettath et al. (2023) formulated this compound hydrochloride tablets using hydroxypropyl methylcellulose (HPMC K15M) and carbopol 934P. Tablets compressed at 30 kN exhibited 98.2% drug release over 12 hours, with buoyancy sustained by sodium bicarbonate-citric acid effervescence.

Table 2: Tablet Composition (F1-F10 Formulations)

Ingredient F1 (mg) F2 (mg) ... F10 (mg)
This compound HCl 10 10 ... 10
HPMC K15M 100 75 ... 100
Carbopol 934P 0 25 ... 50

PLGA-PEG Nanoparticle Conjugation

Braz. J. Pharm. Sci. (2018) detailed this compound-conjugated nanoparticles for sustained flutamide delivery. PLGA-PEG-prazosin NPs, synthesized via carbodiimide coupling, showed 89% encapsulation efficiency and zero-order release kinetics over 72 hours.

Analytical and Quality Control Methods

Procyanidin-Mediated Fluorescence Detection

A 2022 study utilized procyanidin-stabilized gold nanoparticles (OPC-AuNPs) for this compound quantification. The FRET-based system detected concentrations as low as 0.1 nM, with 98.3% recovery in serum samples.

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, acetonitrile-phosphate buffer) resolved this compound from synthetic byproducts, confirming ≥99.5% purity in microwave-synthesized batches.

Environmental and Regulatory Considerations

The microwave method reduced solvent waste by 60% compared to traditional routes, meeting EPA guidelines for industrial green chemistry. Recent FDA guidelines (2024) mandate ≤0.1% levels of genotoxic impurities like 2-chloroquinazoline, necessitating rigorous purge studies during scale-up.

化学反応の分析

反応の種類: プラゾシンは、次のようなさまざまな化学反応を起こします。

    酸化: プラゾシンは酸化されてさまざまな代謝産物を形成することができます。

    還元: 還元反応によって、キナゾリン環が修飾される場合があります。

    置換: 置換反応は、ピペラジン基またはフロイル基で起こる可能性があります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

    還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

    置換: 条件は導入される置換基によって異なりますが、通常は触媒と特定の溶媒が関与します。

主な生成物: これらの反応から形成される主な生成物には、さまざまなプラゾシン誘導体が含まれ、それらは異なる薬理学的特性を持つ場合があります .

4. 科学研究への応用

プラゾシンは、科学研究で幅広く応用されています。

    化学: α1アドレナリン受容体拮抗薬の研究における基準化合物として使用されます。

    生物学: 細胞シグナル伝達経路への影響について研究されています。

    医学: 高血圧、良性前立腺肥大、およびPTSD関連の悪夢の治療における治療効果について、広く研究されています。

    産業: 同様の経路を標的とする新しい医薬品の開発に使用されています

科学的研究の応用

Hypertension Management

Prazosin is FDA-approved for treating hypertension, either alone or in combination with other antihypertensive medications. It works by inhibiting alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral resistance. While effective, this compound is not considered a first-line treatment due to the availability of more convenient long-acting alternatives .

Benign Prostatic Hyperplasia (BPH)

This compound was the first alpha antagonist used for BPH management. It helps alleviate urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder neck and prostate. Although newer medications have emerged, this compound remains a viable option for patients who may benefit from its unique mechanism of action .

Post-Traumatic Stress Disorder (PTSD)

One of the notable off-label uses of this compound is in treating PTSD-related nightmares. A systematic review indicated that this compound significantly reduces both the frequency and duration of nightmares in PTSD patients compared to placebo . This application has gained attention as mental health professionals seek effective interventions for PTSD symptoms.

Raynaud's Phenomenon

This compound has shown efficacy in treating primary Raynaud's phenomenon, a condition characterized by episodic vasospasm of the fingers and toes. Clinical studies suggest that this compound can improve blood flow and reduce the frequency of attacks when administered at doses of 1 mg three times daily .

Pheochromocytoma

In patients with pheochromocytoma—tumors that cause excessive catecholamine release—this compound can be used preoperatively to manage hypertensive crises associated with catecholamine surges. Although phenoxybenzamine is traditionally used, this compound offers a cost-effective alternative with comparable efficacy .

Diabetic Nephropathy

Recent studies have explored this compound's potential benefits in patients with diabetic nephropathy (DN) experiencing refractory hypertension. Research indicates that this compound may help manage blood pressure in DN patients who test positive for alpha-1 receptor autoantibodies, suggesting a targeted therapeutic approach .

Scorpion Envenomation

A study conducted in India demonstrated that this compound, when combined with standard therapy, significantly reduced mortality rates from scorpion stings in pediatric patients. The proposed mechanism involves this compound's ability to mitigate catecholamine release during envenomation .

Other Potential Applications

Emerging research suggests additional applications for this compound, including:

  • Heart Failure : this compound may improve cardiac function in severe congestive heart failure when used alongside other treatments .
  • Raynaud's Disease : Similar to Raynaud's phenomenon, this compound shows promise in alleviating symptoms associated with this condition .

Case Studies and Research Findings

ApplicationStudy/Findings
PTSD Nightmare ReductionSystematic review showed significant reduction in nightmares among PTSD patients using this compound .
BPH Symptom ReliefThis compound effectively alleviated urinary symptoms in BPH patients; however, newer agents are preferred .
Pheochromocytoma ManagementUsed preoperatively to control hypertensive episodes; cost-effective compared to phenoxybenzamine .
Diabetic Nephropathy ManagementTargeted treatment showed promise for patients with refractory hypertension and alpha-1 receptor autoantibodies .
Scorpion EnvenomationCombination therapy reduced mortality rates among pediatric patients following scorpion stings .

作用機序

プラゾシンは、血管の平滑筋細胞に見られるα1アドレナリン受容体を遮断することによって作用します。これらの受容体を阻害することによって、プラゾシンは血管拡張を引き起こし、血圧を低下させます。良性前立腺肥大の場合、プラゾシンは膀胱頸部と前立腺の平滑筋を弛緩させることで、尿の流れを改善します。 プラゾシンがPTSD関連の悪夢を軽減する正確なメカニズムは完全には解明されていませんが、中枢神経系のアドレナリン活性の調節に関与すると考えられています .

類似化合物:

    テラゾシン: 高血圧と良性前立腺肥大の治療に使用される別のα1アドレナリン受容体拮抗薬です。

    ドキサゾシン: プラゾシンとテラゾシンに似ており、同じ適応症で使用されます。

    タムスロシン: α1Aアドレナリン受容体に対して選択的で、主に良性前立腺肥大に使用されます。

比較: プラゾシンは、テラゾシンやドキサゾシンと比較して、比較的短い半減期である点が特徴です。テラゾシンやドキサゾシンは作用時間が長いです。これは、投与頻度や副作用のプロフィールに影響を与える可能性があります。 プラゾシンは、PTSD関連の悪夢の治療における有効性も、他のα1アドレナリン受容体拮抗薬とは異なります .

類似化合物との比較

α-Methyldopa

  • Efficacy : Clinical trials show comparable antihypertensive efficacy to prazosin when doses are titrated for optimal blood pressure control .
  • Side Effects :
    • α-Methyldopa causes more frequent tiredness and persistent dizziness.
    • This compound induces transient dizziness initially but fewer long-term CNS effects .
  • Mechanistic Difference : α-Methyldopa is a centrally acting α2-agonist, while this compound peripherally blocks α1-receptors, explaining their divergent side-effect profiles .

Hydralazine

  • Efficacy : Similar antihypertensive potency to this compound in controlled studies .
  • Side Effects : Hydralazine is associated with more adverse effects, including reflex tachycardia, lupus-like syndrome, and gastrointestinal disturbances. This compound avoids these due to its α1-specificity .
  • Clinical Use : Hydralazine is reserved for resistant hypertension or heart failure, whereas this compound is preferred for mild-to-moderate hypertension with comorbid PTSD .

Terazosin

  • Structural Relationship : Terazosin is a structural analog of this compound, differing by a tetrahydrofuran ring replacing this compound’s furan group (Table 1) .
  • Activity : Despite structural similarity, this compound exhibits twice the in vitro antimalarial activity (IC50: 16.67 µM vs. 34.72 µM for terazosin) .
  • Pharmacokinetics : Terazosin has a longer half-life (~12 hours), enabling once-daily dosing, whereas this compound requires multiple daily doses .

Doxazosin

  • Efficacy : Shares this compound’s antihypertensive efficacy but may cause reflex tachycardia in some patients .
  • Structural Advantage : this compound derivatives with modified piperazine rings (e.g., octahydroquinazoline) show prolonged duration and reduced tachycardia risk .

Phenoxybenzamine

  • Mechanism: A non-selective α1/α2-blocker, unlike this compound’s α1-selectivity .

Key Differentiators in Structure and Receptor Binding

Structural Features (Table 1)

Property This compound Terazosin
Furan Ring Present Tetrahydrofuran
Molecular Weight 383.4 g/mol 423.9 g/mol
logP 1.3 1.7
Half-Life 2–4 hours ~12 hours
IC50 (Antimalarial) 16.67 µM 34.72 µM

Table 1: Structural and functional comparison of this compound and terazosin .

Receptor Interactions

  • α1-Adrenoceptors: this compound binds with high affinity (KB = 1.47 nM) to α1-receptors in rat renal cortex, modulating gluconeogenesis .

Clinical Implications and Research Findings

生物活性

Prazosin is a selective antagonist of the alpha-1 adrenergic receptor, primarily used in the treatment of hypertension and post-traumatic stress disorder (PTSD). Its biological activity has been extensively studied, revealing various pharmacological effects that extend beyond its initial indications. This article explores the biological mechanisms, therapeutic applications, and clinical findings associated with this compound.

This compound's primary mechanism involves blocking alpha-1 adrenergic receptors, which leads to vasodilation and a decrease in blood pressure. This action is particularly beneficial in conditions characterized by excessive sympathetic nervous system activity. The compound's ability to modulate noradrenergic transmission makes it effective in treating PTSD-related symptoms such as nightmares and hyperarousal.

Pharmacological Profile

This compound exhibits a variety of pharmacological effects, including:

  • Antihypertensive Effects : By antagonizing alpha-1 receptors, this compound causes vasodilation, leading to reduced peripheral resistance and lower blood pressure.
  • Anxiolytic Effects : this compound has been shown to reduce anxiety symptoms in PTSD patients by dampening the hyperarousal response.
  • Sleep Improvement : Clinical studies indicate that this compound significantly reduces trauma-related nightmares, improving overall sleep quality for individuals with PTSD.

1. Treatment of PTSD

Numerous studies have demonstrated the efficacy of this compound in alleviating PTSD symptoms. A notable study involved a double-blind randomized clinical trial where this compound was administered to combat veterans suffering from PTSD. Results indicated significant reductions in nightmares and overall PTSD severity compared to placebo:

Outcome MeasureThis compound Group (N=50)Placebo Group (N=46)
Completion Rate (%)86.069.6
Average Days with Nightmares (12 weeks)0.81.2
Overall PTSD Severity ImprovementSignificantNot Significant

2. Alcohol Use Disorder

Recent research has explored this compound's role in reducing alcohol consumption among individuals with alcohol use disorder (AUD) and comorbid PTSD. In a clinical trial, this compound was associated with decreased heavy drinking days compared to placebo:

MeasureThis compound Group (N=40)Placebo Group (N=40)
Heavy Drinking Days at Week 121.01.2
Percent Daily Adherence (%)68.876.6

Case Study 1: Treatment-Resistant Depression

A recent case report highlighted the use of this compound for a patient with treatment-resistant depression and PTSD. The patient exhibited rapid improvements in depressive symptoms, sleep quality, and cognitive function after initiating this compound therapy:

  • Initial PHQ-9 Score : High
  • Post-Treatment PHQ-9 Score : 0 after four weeks
  • Duration of Treatment : Continued improvement over several months without adverse effects.

Case Study 2: Long-term Remission

Another case series documented patients achieving long-term remission of PTSD symptoms after discontinuing this compound treatment while maintaining improvements in mental health:

  • Initial Symptoms : Nightmares and flashbacks
  • Post-Treatment Status : No recurrence of symptoms after two years post-discontinuation.

Research Findings

Recent studies have focused on the concentration-effect relationship and metabolism of this compound:

  • This compound's metabolites also exhibit biological activity, contributing to its overall therapeutic effects.
  • Binding assays indicate varying affinities for different alpha-1 adrenergic receptor subtypes, which may inform future drug design for more selective treatments.

Q & A

Basic Research Questions

Q. What experimental models are standard for evaluating Prazosin’s antihypertensive mechanisms?

this compound’s effects are commonly studied in animal models such as normotensive and genetically hypertensive rats, anaesthetized dogs, and isolated human vascular tissues. These models allow researchers to assess dose-response relationships, hemodynamic changes, and receptor interactions . Human trials often focus on comparative efficacy with drugs like hydrallazine or combination therapies (e.g., polythiazide), using double-blind crossover designs to minimize bias .

Q. How should researchers design a pilot study to assess this compound’s first-dose phenomenon?

A pilot study should include controlled dosing in normotensive subjects, monitoring acute blood pressure drops and heart rate variability. Parameters like plasma renin activity (PRA) and sodium balance should be measured to contextualize the "first-dose" hypotensive effect. Use small sample sizes with rigorous inclusion criteria to prioritize safety and reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s modulation of plasma renin activity (PRA) be reconciled across species?

Contradictions arise from species-specific α1-adrenoceptor responses. For example, this compound suppresses PRA in dogs but shows variable effects in humans. Researchers should conduct meta-analyses comparing dosage ranges, experimental conditions (e.g., anaesthetized vs. conscious models), and concurrent medications. Controlled studies isolating variables like sodium intake or sympathetic tone can clarify mechanisms .

Q. What methodologies optimize the study of this compound’s endothelial-dependent vasodilation in isolated tissues?

Isolated aorta or arterial ring assays require precise control of endothelial integrity (e.g., mechanical removal vs. pharmacological inhibition). Use cumulative dose-response curves for noradrenaline with and without this compound, and validate results via cyclic GMP assays. Statistical analysis should employ Student’s t-tests and linear regression to quantify endothelial contribution to vasodilation .

Q. Methodological Frameworks

Q. How can the PICOT framework structure a clinical trial on this compound for resistant hypertension?

  • P opulation: Adults with resistant hypertension (BP ≥130/80 mmHg despite triple therapy).
  • I ntervention: this compound (4–20 mg/day) adjunct therapy.
  • C omparison: Placebo or alternative α-blockers (e.g., doxazosin).
  • O utcome: Change in 24-hour ambulatory BP at 12 weeks.
  • T ime: 6-month follow-up for safety monitoring.
    This structure ensures clarity in hypothesis testing and aligns with regulatory guidelines .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Non-linear regression models (e.g., sigmoidal Emax) quantify efficacy (EC50) and maximal effect. For small-sample preclinical studies, use non-parametric tests like Mann-Whitney U to compare groups. Meta-analyses should apply random-effects models to account for heterogeneity across studies .

Q. Data Contradiction and Reproducibility

Q. Why do studies report divergent outcomes on this compound’s renal effects in hypertensive patients?

Discrepancies stem from differences in patient demographics (e.g., sodium-sensitive vs. renin-dependent hypertension) and measurement protocols (e.g., spot urine vs. 24-hour collection). Standardize renal parameter assessments (e.g., glomerular filtration rate, urinary sodium) and stratify subgroups by baseline renin activity .

Q. How can researchers enhance reproducibility in preclinical this compound studies?

Adopt the ARRIVE guidelines for animal research: report sample size justification, randomization methods, and blinding protocols. Share raw data (e.g., hemodynamic measurements) via repositories like Figshare, and validate findings in multiple models (e.g., SHR rats, human isolated arteries) .

Q. Ethical and Practical Considerations

Q. What ethical challenges arise in long-term this compound trials for PTSD-related hypertension?

Informed consent must address risks of orthostatic hypotension and syncope, especially in trauma-affected populations. Use Data Safety Monitoring Boards (DSMBs) to review adverse events, and consider adaptive trial designs to minimize patient exposure to ineffective doses .

Q. How can researchers mitigate bias in open-label this compound studies?

Implement objective endpoints (e.g., ambulatory BP monitoring) and blinded outcome assessors. Use placebo run-in periods to exclude placebo responders and statistical adjustments (e.g., mixed-effects models) to control for unblinding effects .

特性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049082
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.93e-01 g/L
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19216-56-9
Record name Prazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19216-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prazosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277-280, 279 °C
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To 500 ml. of water, 50 g. of the α-form of prazosin hydrochloride was added and the mixture stirred and heated to 95° C. for 2 hours. After cooling to about 50° C. the slurry was filtered, washed with water and dried in air for 48 hours to obtain 50.5 g. of prazosin hydrochloride polyhydrate containing 12.4% water. The infrared spectrum obtained with a KBr disc was identical to that shown in FIG. II.
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
prazosin hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

In a 100 ml. flask equipped with thermometer and drying tube was charged 10 ml. of dry tetrahydrofuran and 0.5 ml. (6.2 mmoles) of furan. The solution was cooled to -20° C. and 2.8 ml. (6.2 l mmoles) of n-butyl lithium in hexane was added. To the resulting light amber mixture was added 400 mg. (1.24 mmoles) of 2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 30 ml. of dry tetrahydrofuran. After the addition was complete, the reaction mixture was allowed to warm to room temperature while stirring overnight. The reaction was quenched into 88 ml. of 2N hydrochloric acid, washed with 100 ml. of chloroform, adjusted to pH 10 with aqueous sodium hydroxide solution and extracted twice with 100 ml. portions of chloroform. The aqueous phase was concentrated in vacuo to about 2 ml. and filtered to afford 15 mg of the title compound, M.P. 263°-264° C. The infrared spectrum and thin-layer chromatography behavior were identical to that of an authentic specimen.
Name
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-cyanopiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
1.24 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To the above mixture is added slowly at -20° C., 32.9 g. (0.10 mole) of 2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline dissolved in 300 ml. of ethyl ether. The reaction mixture is stirred at -20° C. for 2 hours, then allowed to warm to room temperature. The resulting mixture is hydrolyzed by addition of 100 ml. of water, and the ether layer separated. The aqueous layer is extracted with 300 ml. of ether and the combined extracts are dried over anhydrous magnesium sulfate. Evaporation of solvent affords 2-[4-(2-furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline which can be further pruified if desired by silica gel column chromatography.
Name
2-(4-carbethoxypiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Name
COc1cc2nc(N3CCN(C#N)CC3)nc(N)c2cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Prazosin alprostadilate was synthesized as follows. Of prazosin hydrochloride (Sigma), (202.2 mg) were dissolved in 300 cc sterile water (Baxter). To the solution was added 481.5 μL of 1 M sodium hydroxide (Fisher). The solution slowly became cloudy as it was chilled for 1 hour on ice. The cloudy solution was transferred to conical tubes in order to hasten precipitation by centrifugation at 1000 g for 5 minutes. Pellets were consolidated and recentrifuged. The pellet was resuspended in 10 cc sterile water, and after centrifugation, the supernatant was discarded and the pellet dried for 2 days in a vacuum desiccator containing phosphorus pentoxide. In 5 cc of a solution of 4:1 acetonitrile and water, 46.5 mg prazosin free base and an equimolar amount of alprostadil, 43 mg, were dissolved by heating to 50° C. for 5 minutes. The volume was reduced by one-half under a stream of nitrogen and acetonitrile was added to increase the volume 50%. This was repeated until water was removed azeotropically and only acetonitrile remained. As the volume of acetonitrile decreased, white crystals appeared. The mother liquor was decanted and discarded. The crystals were dried in a vacuum dessicator containing phosphorus pentoxide.
Name
prazosin hydrochloride
Quantity
202.2 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
481.5 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。